![molecular formula C14H23N3O4 B6350815 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate CAS No. 1392491-76-7](/img/structure/B6350815.png)
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
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Description
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. The molecule contains a total of 44 bonds. There are 21 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 1 six-membered ring, 2 (thio-) carbamates (aliphatic), and 1 nitrile (aliphatic) .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate were not found, related compounds such as ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate hydrochloride have been synthesized and studied . More research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecule of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is complex, containing a total of 44 bonds. There are 21 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 1 six-membered ring, 2 (thio-) carbamates (aliphatic), and 1 nitrile (aliphatic) .Mechanism of Action
Target of Action
The primary targets of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate are bacterial cells. The compound has been shown to exhibit antibacterial activities against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Mode of Action
It is known that the compound’s antibacterial activity was determined using the disc diffusion method . This method measures the zone of inhibition in millimeters, which indicates the compound’s ability to prevent bacterial growth.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This is evidenced by the zone of inhibition observed in the disc diffusion method . The size of the zone of inhibition provides an estimate of the compound’s antibacterial potency.
properties
IUPAC Name |
ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHCXWBIZRMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate |
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